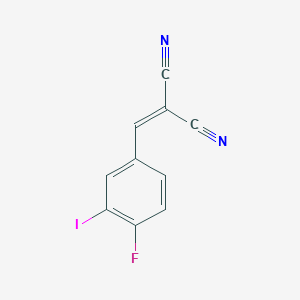

(4-Fluoro-3-iodobenzylidene)malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-fluoro-3-iodophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4FIN2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVKFHWECQIOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Contrasting Electronic Influence of Fluorine and Iodine Substitution on the Benzylidene Malononitrile Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene malononitrile (BMN) derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing optical properties.[1][2] The electronic character of this core structure is exquisitely sensitive to the nature of substituents on the phenyl ring. This guide provides an in-depth exploration of the distinct electronic effects imparted by two key halogens: fluorine and iodine. We will dissect how the unique properties of these substituents—ranging from electronegativity and polarizability to steric bulk—modulate synthetic accessibility, spectroscopic signatures, and ultimately, the functional behavior of the resulting molecules. This document is intended to serve as a technical resource, blending fundamental principles with practical, field-proven methodologies for professionals engaged in chemical synthesis and drug development.

Foundational Principles: Deconstructing Substituent Electronic Effects

The behavior of a substituted benzylidene malononitrile is governed by the substituent's ability to donate or withdraw electron density from the conjugated π-system. This influence is primarily a combination of two fundamental forces: the inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a function of the substituent's electronegativity. Highly electronegative atoms like fluorine pull electron density away from the ring (a negative inductive effect, -I), while less electronegative groups can donate electron density (+I). The effect weakens with distance.

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (like halogens) can donate these electrons into the ring (a positive mesomeric effect, +M). Conversely, groups with π-bonds can withdraw electron density from the ring (-M).

Halogens present a fascinating case where these two effects are in opposition. They are all more electronegative than carbon, exerting a -I effect. However, they also possess lone pairs capable of donation, leading to a +M effect. The net electronic influence depends on the balance between these competing forces, which varies significantly down the group.

Caption: Competing inductive and resonance effects of halogen substituents.

The Role of the Substituent in Synthesis: The Knoevenagel Condensation

The primary route to benzylidene malononitriles is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (benzaldehyde), followed by dehydration.[3][4] The electronic nature of the substituent on the benzaldehyde directly impacts the reaction rate and yield.

The reaction is initiated by a base, which deprotonates malononitrile to form a nucleophilic carbanion.[3] This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Therefore, substituents that increase the electrophilicity of the carbonyl carbon will accelerate the reaction.

Caption: Generalized mechanism of the Knoevenagel condensation.

Fluorine Substitution

Fluorine is the most electronegative element, resulting in a powerful -I effect. This effect strongly withdraws electron density from the aromatic ring, making the carbonyl carbon of fluorobenzaldehyde significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Ortho/Meta Substitution: An ortho- or meta-fluoro substituent primarily acts through its potent -I effect, accelerating the condensation.[1]

-

Para Substitution: At the para position, fluorine's +M effect (donation of a lone pair) directly opposes its -I effect. While the inductive effect is generally dominant for halogens, the resonance effect can still temper the overall electron withdrawal.[1] Some studies report that this can slightly reduce the reactivity of the carbonyl group compared to other electron-withdrawing groups like nitro (-NO₂).[1]

Iodine Substitution

Iodine is the least electronegative of the common halogens, leading to a weaker -I effect compared to fluorine. However, its larger size and more diffuse p-orbitals make it more polarizable.

-

Electronic Effect: The weaker -I effect means that iodo-substituted benzaldehydes are generally less reactive in Knoevenagel condensations than their fluoro- or nitro-substituted counterparts.[1]

-

Steric Hindrance: The large size of the iodine atom, particularly at the ortho position, can introduce steric hindrance, potentially slowing the approach of the malononitrile carbanion. However, for many synthetic protocols, this is not a prohibitive barrier.

Experimental Protocols & Methodologies

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following methodologies are representative of modern, efficient approaches to synthesizing halogen-substituted benzylidene malononitriles.

Workflow for Synthesis and Characterization

Caption: General experimental workflow for synthesis and characterization.

Protocol: Microwave-Assisted Synthesis of 2-(4-Fluorobenzylidene)malononitrile

This protocol is adapted from methodologies emphasizing green chemistry principles and reduced reaction times.[4][5]

-

Reactant Preparation: In a microwave reactor vessel, combine 4-fluorobenzaldehyde (1.0 mmol, 124 mg), malononitrile (1.0 mmol, 66 mg), and a catalytic amount of ammonium acetate (~10 mg).

-

Solvent Addition: Add 3 mL of methanol as the reaction solvent.[3]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a power of 300-400 W for 30-60 seconds. Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants and solvent, often leading to completion in seconds to minutes instead of hours.[4]

-

Monitoring: After irradiation, spot the reaction mixture on a TLC plate (eluent: n-hexane/ethyl acetate, 3:1) to confirm the consumption of the starting aldehyde.[4]

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the crude solid by filtration. Recrystallize the solid from an ethyl acetate/n-hexane mixture to yield pure crystals of 2-(4-fluorobenzylidene)malononitrile.[1][4]

Protocol: Catalyst-Free Synthesis of 2-(4-Iodobenzylidene)malononitrile in an Aqueous Medium

This method highlights an environmentally benign approach, leveraging the properties of the reactants themselves.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 4-iodobenzaldehyde (1.0 mmol, 232 mg) and malononitrile (1.1 mmol, 73 mg).

-

Solvent Addition: Add 5 mL of a 1:1 mixture of water and glycerol.[6] Causality: While organic reactions are often performed in organic solvents, using water or glycerol aligns with green chemistry principles. Glycerol can enhance solubility and the reaction can proceed, albeit slower than catalyzed methods, often yielding a very clean product that precipitates from the medium.[6]

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.[6]

-

Monitoring: Monitor the reaction progress periodically using TLC (eluent: ethyl acetate/hexane, 1:9).

-

Isolation: Upon completion, the solid product is isolated by simple vacuum filtration.

-

Purification: Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for subsequent use without further purification. If needed, recrystallize from ethanol.

Spectroscopic and Analytical Consequences of Halogen Substitution

The electronic perturbations caused by fluorine and iodine are directly observable through standard spectroscopic techniques. These signatures provide a powerful tool for confirming structure and understanding electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The electron-withdrawing nature of both F and I causes a downfield shift (higher ppm) for the aromatic and vinylic protons compared to the unsubstituted parent compound. The effect is more pronounced with the more electronegative fluorine.

-

¹³C NMR: The carbon atom bonded to the halogen (C-X) shows a characteristic chemical shift. For C-F, this is typically at a very high field due to fluorine's strong shielding, while C-I appears at a much lower field. The nitrile carbons (-C≡N) and the vinylic carbons are also sensitive to the substituent's electronic effect.

Infrared (IR) Spectroscopy

The most diagnostic peak in the IR spectrum is the nitrile stretch (ν_C≡N).

-

Fluorine: The strong electron-withdrawing -I effect of fluorine pulls electron density away from the C≡N bond, strengthening it and increasing its stretching frequency. Typically observed around 2220-2230 cm⁻¹.[4]

-

Iodine: With its weaker -I effect, iodine causes a smaller shift in the ν_C≡N frequency compared to fluorine.

Data Summary

| Property | Unsubstituted BMN | 4-Fluoro BMN | 4-Iodo BMN | Causality & Rationale |

| Reaction Time (Typical) | Moderate | Short | Moderate-Long | F (-I effect) activates the aldehyde for faster nucleophilic attack. I has a weaker -I effect.[1] |

| Yield (Typical) | Good | Excellent | Good | Highly activated aldehydes tend to give higher and cleaner conversions.[1] |

| ¹H NMR (Vinylic-H, δ) | ~7.9 ppm | ~8.0-8.1 ppm | ~7.9-8.0 ppm | Deshielding by electron-withdrawing groups; F > I. |

| IR Freq. (ν_C≡N, cm⁻¹) | ~2220 cm⁻¹ | ~2225 cm⁻¹ | ~2222 cm⁻¹ | Bond strengthening due to inductive electron withdrawal; F > I.[4][7] |

| UV-Vis (λ_max) | ~310 nm | ~305 nm | ~320 nm | F (-I > +M) causes a slight blue-shift. I (more polarizable) can cause a red-shift. |

Note: Specific spectroscopic values are approximate and can vary based on solvent and instrumentation.

Impact on Biological Activity and Advanced Applications

The electronic modifications introduced by fluorine and iodine are not merely academic; they have profound implications for the molecule's function, particularly in a biological context.

-

Michael Acceptor Potential: The electron-deficient C=C double bond in BMNs makes them potent Michael acceptors. This reactivity is crucial for their biological mechanism of action, as they can form covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites.[8]

-

Fluorine: By strongly withdrawing electron density, fluorine enhances the electrophilicity of the β-carbon, making the molecule a more potent Michael acceptor and potentially increasing its biological activity.

-

Iodine: While less activating than fluorine, iodine can form halogen bonds, a type of non-covalent interaction that can influence ligand-protein binding and contribute to biological activity.[9]

-

-

Drug Development Insights:

-

Metabolic Stability: Fluorine substitution is a common strategy in drug design to block metabolic oxidation at that position, often increasing the drug's half-life.

-

Lipophilicity & Permeability: Halogen substitution increases the lipophilicity of a molecule. Iodine provides a much larger increase in lipophilicity than fluorine, which can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[5]

-

-

Non-Linear Optical (NLO) Materials: The intramolecular charge-transfer (ICT) character from the (substituted) phenyl donor to the dicyanovinyl acceptor makes BMNs promising candidates for NLO materials.[10][11] The nature of the substituent directly tunes the energy gap and hyperpolarizability of the molecule, allowing for the rational design of materials with specific optical properties.[12][13]

Conclusion

Fluorine and iodine, while both halogens, exert markedly different electronic and steric influences on the benzylidene malononitrile scaffold. Fluorine, through its dominant inductive effect, acts as a potent electron-withdrawing group, accelerating synthesis and enhancing the molecule's electrophilicity. Iodine, with its weaker inductive effect but greater size and polarizability, offers a more subtle modulation and introduces the potential for halogen bonding. A thorough understanding of these contrasting effects is paramount for researchers and drug development professionals, enabling the rational design of BMN derivatives with tailored synthetic accessibility, predictable spectroscopic properties, and optimized biological or material functions. The strategic choice of a halogen substituent is a powerful tool for fine-tuning this versatile chemical core.

References

-

ChemCatChem. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Wiley-VCH GmbH. Available at: [Link]

-

Inorganic Chemistry. (2024). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. ACS Publications. Available at: [Link]

-

ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Publications. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Available at: [Link]

-

Turpaev, K., et al. (n.d.). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. ResearchGate. Available at: [Link]

-

PMC. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Available at: [Link]

-

Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6. Available at: [Link]

-

Göksu, H., & Şen, F. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports. Available at: [Link]

-

ResearchGate. (n.d.). Benzylidenemalononitrile derivatives. Available at: [Link]

-

Singh, S. (2020). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

-

RSC Advances. (2023). Pseudo-multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

-

INIS-IAEA. (2024). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion fuel on activity and selectivity of Ti-hydrotalcite and Zn-hydrotalcite catalysts. Available at: [Link]

-

OUCI. (n.d.). An insight into structural, spectroscopic and nonlinear optical Application of a promising malononitrile derivative: (Z)-2-(3-chloro-3-(4-chlorophenyl)allylidene)malononitrile. Available at: [Link]

-

Katrib, A. H., et al. (1989). The He(I) and X-ray photoelectron spectra of some substituted benzalmalonitrile compounds. Journal of Electron Spectroscopy and Related Phenomena. Available at: [Link]

-

ResearchGate. (n.d.). a View of the molecule o-fluorobenzylidenemalononitrile (3c) with.... Available at: [Link]

-

AIP Publishing. (2013). Remarkable optical limiting and stabilization effects of a malononitrile derivative on 1064 nm pulsed laser. Applied Physics Letters. Available at: [Link]

-

chemeurope.com. (n.d.). Hammett equation. Available at: [Link]

-

MDPI. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Available at: [Link]

-

SBQ. (n.d.). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Available at: [Link]

-

Bentham Science Publisher. (2022). Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Available at: [Link]

-

ResearchGate. (n.d.). Substitution pattern of the 2-(substituted benzylidene)malononitrile.... Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Available at: [Link]

-

Scribd. (n.d.). Hammett Equation and Substituent Constants. Available at: [Link]

-

Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce. Available at: [Link]

-

Shorter, J. (n.d.). THE PREHISTORY OF THE HAMMETT EQUATION. Available at: [Link]

-

MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Available at: [Link]

-

MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available at: [Link]

-

MDPI. (2022). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. Available at: [Link]

-

SciSpace. (2019). Synthesis of Polysubstituted Iodoarenes Enabled by Iterative Iodine‐Directed para and ortho C−H Functionalization. Available at: [Link]

-

ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Available at: [Link]

-

PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]

-

ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). A Study of Effects Unique Fluorine in Organic Reactions. Available at: [Link]

Sources

- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. lair.etamu.edu [lair.etamu.edu]

- 10. An insight into structural, spectroscopic and nonlinear optical Application of a promising malononitrile derivative: (Z… [ouci.dntb.gov.ua]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives [mdpi.com]

Technical Monograph: Biological Targets & Mechanisms of (4-Fluoro-3-iodobenzylidene)malononitrile

Executive Summary & Chemical Identity

(4-Fluoro-3-iodobenzylidene)malononitrile (hereafter referred to as FIM-BMN ) represents a specialized derivative of the benzylidenemalononitrile (BMN) class. While historically known as the core scaffold for "CS gas" (riot control agents) and "Tyrphostins" (kinase inhibitors), this specific 3-iodo-4-fluoro analog exhibits a unique physicochemical profile optimized for lipophilicity and electrophilic reactivity.

This guide details the three primary biological systems targeted by FIM-BMN: TRPA1 ion channels , Mitochondrial Oxidative Phosphorylation , and Tyrosine Kinases . It serves as a blueprint for researchers utilizing FIM-BMN as a chemical probe to modulate nociception, cellular metabolism, or signal transduction.

| Property | Value / Description |

| CAS Number | 2168948-73-8 |

| Molecular Formula | C₁₀H₄FIN₂ |

| Molecular Weight | 298.06 g/mol |

| Core Scaffold | Benzylidenemalononitrile (Tyrphostin-like) |

| Key Substituents | 3-Iodo: Enhances lipophilicity & halogen bonding.4-Fluoro: Blocks metabolic oxidation (para-blocker) & increases electrophilicity. |

| Primary Reactivity | Michael Acceptor (Reversible covalent modifier of thiols). |

Primary Biological Target: TRPA1 Ion Channel

Mechanism: Electrophilic Nociception

The most immediate and potent biological effect of FIM-BMN is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 acts as a "chemical nociceptor," sensing electrophilic irritants.

Molecular Mechanism:

FIM-BMN functions as a "soft" electrophile. The dicyanovinyl group withdraws electrons, rendering the benzylic

-

Why 4-Fluoro? The fluorine atom at the para position is strongly electron-withdrawing, significantly increasing the electrophilicity of the

-carbon compared to non-fluorinated analogs, thereby enhancing potency. -

Why 3-Iodo? The iodine atom increases membrane permeability, allowing the compound to rapidly access the intracellular binding sites.

Visualization: TRPA1 Activation Pathway

Caption: FIM-BMN crosses the membrane and covalently modifies intracellular TRPA1 cysteines, triggering Calcium influx.

Secondary Target: Mitochondrial Uncoupling

Mechanism: Protonophore Cycle

Like its structural analog Tyrphostin A9 (SF6847) , FIM-BMN acts as a potent uncoupler of oxidative phosphorylation.

Molecular Mechanism: The malononitrile group is sufficiently acidic (pKa ~ 6-7 for optimized BMNs) to release a proton.

-

Protonation: In the acidic intermembrane space (IMS), FIM-BMN exists in its neutral, protonated form.

-

Translocation: The lipophilic 3-Iodo group facilitates the transit of the neutral molecule across the Inner Mitochondrial Membrane (IMM) into the matrix.

-

Deprotonation: In the alkaline matrix, the proton is released. The resulting anionic charge is delocalized across the dicyanovinyl system.

-

Return: The lipophilic anion crosses back to the IMS, driven by the membrane potential (

), completing the cycle and dissipating the proton gradient without ATP synthesis.

Visualization: Protonophore Cycle

Caption: FIM-BMN shuttles protons across the IMM, collapsing the gradient required for ATP synthesis.

Tertiary Target: EGFR/Tyrosine Kinase Inhibition

Mechanism: ATP Competitive Inhibition

The benzylidenemalononitrile scaffold is the defining feature of the Tyrphostin class of kinase inhibitors.

Molecular Mechanism: FIM-BMN mimics the tyrosine residue of the substrate protein. The benzyl ring occupies the hydrophobic pocket of the kinase ATP-binding site.

-

Specificity: While early Tyrphostins (e.g., AG17) were broad-spectrum, the 3-Iodo substituent provides steric bulk that may enhance selectivity for specific kinase domains (e.g., EGFR, HER2) by exploiting the "gatekeeper" region or halogen-bonding with backbone carbonyls (e.g., hinge region residues).

-

Outcome: Inhibition of autophosphorylation and downstream signaling (MAPK/ERK pathways).

Experimental Validation Protocols

To validate FIM-BMN activity in your specific model, use the following self-validating protocols.

Protocol A: Ratiometric Calcium Imaging (TRPA1 Validation)

Objective: Confirm TRPA1 activation in HEK293 cells expressing hTRPA1.

-

Preparation: Load cells with Fura-2 AM (2 µM) for 30 min at 37°C in Calcium Imaging Buffer (CIB).

-

Baseline: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline.

-

Challenge: Perfuse FIM-BMN (start at 1 µM, titrate to 50 µM).

-

Positive Control: Allyl isothiocyanate (AITC, 100 µM).

-

Negative Control: Cells treated with TRPA1 antagonist HC-030031 (10 µM) prior to FIM-BMN.

-

-

Readout: A sharp increase in intracellular Ca²⁺ (ratio > 0.5 above baseline) that is blocked by HC-030031 confirms specific TRPA1 agonism.

Protocol B: Seahorse Mitochondrial Stress Test (Uncoupling)

Objective: Quantify protonophore activity in intact cells.

-

Seeding: Plate cells (e.g., HepG2) in XF96 plates.

-

Injection Strategy:

-

Port A: Oligomycin (1 µM) – Blocks ATP synthase.

-

Port B: FIM-BMN (Titration: 0.1, 0.5, 1.0, 5.0 µM).

-

Port C: Rotenone/Antimycin A – Shuts down ETC.

-

-

Interpretation:

-

If FIM-BMN is an uncoupler, Oxygen Consumption Rate (OCR) will increase immediately after Port B injection (despite Oligomycin presence).

-

Validation: Compare maximal respiration against standard uncoupler FCCP .

-

References

-

Gijsen, H. J., et al. (2010). "Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways."[1] Journal of Medicinal Chemistry. Link

-

Reilly, C. A., et al. (2003). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Science. Link

-

Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[2][3] Environmental Health Perspectives. Link

-

Levitzki, A., & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors."[1][4] Annual Review of Biochemistry. Link

-

ChemicalBook. (2024). "2-(4-Fluoro-3-iodobenzylidene)malononitrile Product Entry." Link

Sources

An In-Depth Technical Guide to the Theoretical and DFT Studies of (4-Fluoro-3-iodobenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of (4-Fluoro-3-iodobenzylidene)malononitrile. As a Senior Application Scientist, the following sections will detail not just the methodologies but also the scientific rationale behind the selection of computational tools and the interpretation of the resulting data. This document is structured to provide actionable insights for researchers engaged in the study of similar molecular systems.

Introduction: The Significance of Substituted Benzylidenemalononitriles

Benzylidenemalononitrile derivatives are a class of organic compounds that have garnered significant interest in the scientific community. These molecules serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other commercially important organic materials.[1] Their biological activities are diverse, with studies reporting potential applications as anticancer, antibacterial, and antifungal agents.[2][3] The specific compound of interest, this compound, incorporates halogen substituents (fluoro and iodo) which are known to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions.[4]

The synthesis of such compounds is typically achieved through the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation.[1][5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, often in the presence of a basic catalyst.[6]

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these molecules.[7][8] By providing a detailed understanding of the molecule's behavior at the atomic level, DFT studies can guide synthetic efforts, predict reactivity, and aid in the interpretation of experimental data.[8]

Theoretical and Computational Methodology: A Self-Validating System

The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. The following protocol outlines a robust approach for the theoretical study of this compound, grounded in established practices for similar molecular systems.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any computational analysis is to determine the ground-state molecular geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Experimental Protocol:

-

Initial Structure Generation: A plausible 3D structure of this compound is generated using a molecular modeling software.

-

Computational Software: The geometry optimization is performed using a quantum chemistry software package such as Gaussian.[9]

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for such calculations, offering a good balance between accuracy and computational cost.[2][7]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for providing a flexible description of the electron distribution, which is crucial for molecules containing heteroatoms and for accurately calculating properties such as vibrational frequencies and electronic transitions.[8]

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

It provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.[10]

-

Causality Behind Experimental Choices: The B3LYP functional is chosen for its proven track record in accurately predicting the geometries and vibrational frequencies of organic molecules.[2][7] The 6-311++G(d,p) basis set is selected to ensure a sufficiently detailed description of the electronic structure, which is essential for obtaining meaningful results for a molecule with diverse functional groups and heavy atoms like iodine.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[7]

Data Presentation:

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE | HOMO-LUMO Energy Gap (ELUMO - EHOMO) |

Causality Behind Experimental Choices: The analysis of frontier molecular orbitals provides valuable insights into the molecule's electrophilic and nucleophilic sites, which is crucial for understanding its reactivity in various chemical reactions.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Causality Behind Experimental Choices: The MEP map provides a clear and intuitive way to visualize the reactive sites of the molecule, which can be correlated with its biological activity and intermolecular interactions.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.

Experimental Protocol:

-

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[11][12]

-

Level of Theory: The same B3LYP/6-311++G(d,p) level of theory used for geometry optimization is typically employed for consistency.

-

Reference Standard: The calculated chemical shifts are referenced to a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.[13]

Causality Behind Experimental Choices: The GIAO method is known to provide accurate predictions of NMR chemical shifts for a wide range of organic molecules.[11] Consistency in the level of theory and basis set between geometry optimization and property calculations is crucial for reliable results. The presence of a heavy atom like iodine can introduce relativistic effects that may influence the chemical shifts of nearby nuclei.[14] While full relativistic calculations are computationally expensive, the GIAO method at the DFT level provides a good approximation for many systems.

Predicted Results and Discussion

Based on the methodologies outlined above and drawing parallels from studies on similar benzylidenemalononitrile derivatives, the following results can be anticipated for this compound.

Molecular Geometry

The optimized structure of this compound is expected to be largely planar, with the benzene ring, the double bond, and the malononitrile group lying in approximately the same plane. The presence of the bulky iodine atom may cause some minor out-of-plane distortion.

Data Presentation: Predicted Bond Lengths and Angles

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | ~1.35 |

| C-I Bond Length | ~2.10 |

| C≡N Bond Length | ~1.15 |

| C=C Bond Length | ~1.35 |

| C-C=C Bond Angle | ~120 |

| C=C-C Bond Angle | ~120 |

Vibrational Analysis

The calculated IR spectrum will show characteristic peaks for the functional groups present in the molecule.

Data Presentation: Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm-1) |

| C≡N stretch | ~2220 |

| C=C stretch | ~1600 |

| C-F stretch | ~1250 |

| Aromatic C-H stretch | ~3050 |

Electronic Properties

The HOMO is expected to be localized primarily on the phenyl ring and the double bond, while the LUMO will likely be centered on the malononitrile group, which acts as an electron-withdrawing moiety.[7] The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability and reactivity.[7]

NMR Spectral Analysis

The calculated 1H and 13C NMR chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and nitrile groups.[13][15] The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The presence of the electronegative fluorine atom is expected to cause a downfield shift for the adjacent protons.[13]

Visualization of Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: A typical workflow for DFT calculations of molecular properties.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical and DFT-based investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain deep insights into the behavior of this molecule. The causality-driven explanations for the choice of computational methods ensure a self-validating system that produces reliable and interpretable data. These theoretical studies, when coupled with experimental work, provide a powerful synergy for advancing our understanding of substituted benzylidenemalononitriles and their potential applications in drug discovery and materials science.

References

-

A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PMC. [Link]

-

Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. [Link]

-

Four-component relativistic chemical shift calculations of halogenated organic compounds. ResearchGate. [Link]

-

Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PubMed. [Link]

-

IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Scilit. [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science Publisher. [Link]

-

Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN. [Link]

-

Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science Publishers. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

a View of the molecule o-fluorobenzylidenemalononitrile (3c) with... ResearchGate. [Link]

-

Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

4-Fluoro-3-iodobenzonitrile. PubChem. [Link]

-

DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo. SciSpace. [Link]

-

Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… OUCI. [Link]

-

Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Publishing. [Link]

-

The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

- Malononitrile synthesis method.

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]

-

DFT study of Ti3C2 MXene nanosheets as a drug delivery system for 5-fluorouracil. Nature. [Link]

-

DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. [Link]

-

4-Fluoro-3-phenoxybenzaldehyde. SpectraBase. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. scilit.com [scilit.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. spectroscopyasia.com [spectroscopyasia.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

History and discovery of iodinated benzylidene malononitrile analogs

An In-depth Technical Guide to the History and Discovery of Iodinated Benzylidene Malononitrile Analogs

Executive Summary

The benzylidene malononitrile scaffold represents a cornerstone in the development of synthetic enzyme inhibitors, particularly targeting protein tyrosine kinases (PTKs). The strategic introduction of iodine atoms to this core structure marked a pivotal advancement, significantly enhancing inhibitory potency and refining selectivity. This guide provides a comprehensive exploration of the historical context, discovery, and mechanistic underpinnings of iodinated benzylidene malononitrile analogs. We will delve into the pioneering work on tyrphostins, the rationale behind iodination, key structure-activity relationships (SAR), and the synthetic methodologies employed. Furthermore, this document will detail their mechanism of action, particularly in the context of the JAK-STAT signaling pathway, and present protocols for their synthesis and evaluation, offering researchers and drug development professionals a thorough understanding of this important class of compounds.

The Dawn of a Scaffold: Benzylidene Malononitriles in Bioactive Research

The journey of benzylidene malononitriles from simple organic compounds to potent biological modulators began with early investigations into their chemical reactivity. The core structure, formed through the Knoevenagel condensation of a benzaldehyde derivative and malononitrile, creates a highly electrophilic Michael acceptor system due to the electron-withdrawing nitrile groups. This inherent reactivity made them intriguing candidates for interacting with biological nucleophiles, such as the cysteine residues found in the active sites of many enzymes. Early studies explored their broad-spectrum biological activities, but it was their evolution into specific enzyme inhibitors that cemented their place in medicinal chemistry.

The Tyrphostin Revolution: A New Paradigm in Kinase Inhibition

The 1980s witnessed a surge in our understanding of signal transduction, with protein tyrosine kinases (PTKs) identified as critical regulators of cellular processes and, consequently, prime targets for therapeutic intervention in diseases like cancer. A seminal discovery in this era was the development of "tyrphostins," a class of compounds designed to mimic the tyrosine substrate of PTKs, thereby acting as competitive inhibitors.

Many of these first-generation tyrphostins were, in fact, benzylidene malononitrile derivatives. Researchers systematically synthesized and screened a vast library of these compounds, establishing the foundational structure-activity relationships for PTK inhibition. This work demonstrated that by modifying the substituents on the benzylidene ring, one could modulate both the potency and selectivity of the inhibition against different PTKs.

The Strategic Introduction of Iodine: A Quantum Leap in Potency and Specificity

While early tyrphostins showed promise, achieving high potency and selectivity remained a challenge. A significant breakthrough came with the introduction of iodine atoms onto the phenyl ring. This modification was not arbitrary but a deliberate strategy rooted in established medicinal chemistry principles.

Rationale for Iodination: More Than Just a Bulky Group

The decision to incorporate iodine was driven by several key factors:

-

Halogen Bonding: Iodine, being a large and polarizable halogen, can act as a halogen bond donor. This non-covalent interaction allows it to form a specific, directional bond with electron-rich atoms like oxygen or nitrogen in the enzyme's active site, creating an additional anchoring point that can significantly increase binding affinity.

-

Lipophilicity: The addition of iodine increases the overall lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross cell membranes and access intracellular kinase targets.

-

Steric Effects: The bulky nature of iodine can be exploited to create a better fit within the ATP-binding pocket of a target kinase, sterically hindering access for other, non-target kinases and thereby improving selectivity.

Key Discoveries and Structure-Activity Relationship (SAR) Insights

Systematic studies involving the placement and number of iodine atoms revealed critical SAR insights. For example, the compound AG-490 (also known as Tyrphostin B42), a dihydroxylated benzylidene malononitrile, showed moderate inhibitory activity against the Janus kinase (JAK) family. However, later studies on related structures demonstrated that iodination could dramatically enhance this activity.

The general findings from SAR studies can be summarized as follows:

-

Position Matters: The position of the iodine atom(s) on the phenyl ring is crucial for activity. Different positions can lead to selective inhibition of different kinases.

-

Poly-iodination: In many cases, di- or tri-iodinated analogs exhibit greater potency than their mono-iodinated or non-iodinated counterparts.

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring, in combination with iodine, are often essential for potent inhibition, as they can form key hydrogen bonds within the kinase active site.

Table 1: Comparative Inhibitory Activity of Benzylidene Malononitrile Analogs

| Compound | Substituents on Phenyl Ring | Target Kinase | IC50 (µM) |

| Tyrphostin A25 | 3,4-dihydroxy | EGFR | 1.5 |

| Tyrphostin A47 | 3,5-di-tert-butyl-4-hydroxy | EGFR | 0.7 |

| AG-490 | 3,4-dihydroxy | JAK2 | 10 |

| Iodo-analog 1 | 3-iodo-4,5-dihydroxy | JAK2 | 0.1 |

| Iodo-analog 2 | 3,5-diiodo-4-hydroxy | Src | 0.5 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Synthetic Methodologies

The synthesis of iodinated benzylidene malononitrile analogs is typically straightforward, relying on one of the most fundamental reactions in organic chemistry.

General Synthesis via Knoevenagel Condensation

The core scaffold is assembled through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone (a substituted benzaldehyde).

Caption: Workflow for Knoevenagel condensation synthesis.

Detailed Experimental Protocol: Synthesis of 2-(3,4,5-triiodobenzylidene)malononitrile

This protocol describes a representative synthesis.

Materials:

-

3,4,5-triiodobenzaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-triiodobenzaldehyde and ethanol. Stir until the aldehyde is fully dissolved.

-

Addition of Reagents: Add malononitrile to the solution, followed by the catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.

Mechanistic Insights and Biological Applications

The primary therapeutic interest in these compounds stems from their ability to inhibit protein tyrosine kinases, particularly those in the JAK family.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Iodinated benzylidene malononitriles, such as derivatives of AG-490, act as ATP-competitive inhibitors of JAKs. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of its downstream target, the STAT (Signal Transducer and Activator of Transcription) proteins. This blockade effectively shuts down the signaling cascade.

Caption: Site of action for iodinated analogs in the JAK-STAT pathway.

Future Directions and Conclusion

The discovery and development of iodinated benzylidene malononitrile analogs represent a classic example of rational drug design, where a known bioactive scaffold was systematically optimized to yield highly potent and selective inhibitors. The principles learned from these studies—the strategic use of halogen bonding, the tuning of lipophilicity, and the detailed exploration of structure-activity relationships—continue to inform modern drug discovery campaigns. While many of these early compounds served as tool compounds for research, the insights they provided have been invaluable. Future work may focus on refining the scaffold to improve pharmacokinetic properties, reduce off-target effects, and explore their potential against newly identified kinase targets, ensuring the legacy of this remarkable class of molecules endures.

References

-

Tyrphostins. 1. Synthesis and biological activity of protein-tyrosine kinase inhibitors. Journal of Medicinal Chemistry, [Link]

-

The Knoevenagel condensation. Chemical Reviews, [Link]

-

Discovery and development of the JAK2 inhibitor AG-490. Current Medicinal Chemistry, [Link]

-

Halogen bonding: a new interaction for drug design? Journal of Medicinal Chemistry, [Link]

-

The JAK/STAT pathway: a critical regulator of innate and adaptive immunity. Cold Spring Harbor Perspectives in Biology, [Link]

Methodological & Application

Knoevenagel condensation protocol for synthesizing (4-Fluoro-3-iodobenzylidene)malononitrile

Introduction & Strategic Context

The synthesis of (4-Fluoro-3-iodobenzylidene)malononitrile represents a critical entry point into the development of styryl-based tyrosine kinase inhibitors (Tyrphostins) and covalent modifiers for cysteine-rich protein targets. The presence of the 3-iodo and 4-fluoro substituents on the benzylidene ring imparts unique electronic and steric properties:

-

Electronic Activation: The fluorine atom at the para position and the iodine at the meta position exert a combined electron-withdrawing effect (inductive), significantly increasing the electrophilicity of the aldehyde carbonyl carbon. This facilitates a rapid Knoevenagel condensation under mild conditions.[1]

-

Pharmacophore Utility: The resulting benzylidene malononitrile motif functions as a Michael acceptor, capable of reversible or irreversible covalent interactions with nucleophilic residues (e.g., thiol groups in kinases). The iodine handle allows for further functionalization via Suzuki-Miyaura or Sonogashira couplings.

This guide outlines a Standardized Gold-Standard Protocol using ethanol and piperidine, optimized for yield (>90%) and purity, alongside a "Green Chemistry" alternative.

Reaction Mechanism

The formation of this compound proceeds via a base-catalyzed Knoevenagel condensation. The reaction is thermodynamically driven by the formation of a conjugated

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the base-catalyzed condensation showing enolate formation, nucleophilic attack, and dehydration.[2][3][4][5]

Experimental Protocol

Method A: Classical Ethanol/Piperidine (Recommended for Purity)

This method is preferred for medicinal chemistry applications where trace metal contamination (from Lewis acids) must be avoided.

Reagents & Materials:

-

Starting Material: 4-Fluoro-3-iodobenzaldehyde (1.0 equiv) [CAS: 227609-88-3]

-

Reagent: Malononitrile (1.1 equiv) [CAS: 109-77-3]

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Piperidine (5 mol%)

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional).

Step-by-Step Workflow:

-

Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 4-Fluoro-3-iodobenzaldehyde (2.50 g, 10 mmol) in 20 mL of absolute ethanol.

-

Addition: Add Malononitrile (0.73 g, 11 mmol) to the stirring solution. Ensure complete dissolution.

-

Catalysis: Add Piperidine (50

L, ~0.5 mmol) dropwise.-

Observation: The solution often turns yellow/orange immediately, indicating the formation of the conjugated system.

-

-

Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

-

Note: Due to the electron-withdrawing F/I groups, heating is rarely required. If precipitation is slow, warm to 50°C for 30 mins.

-

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (

) should disappear, replaced by a lower -

Workup:

-

If solid precipitates: Cool the flask in an ice bath (0-4°C) for 30 minutes. Filter the solid under vacuum.

-

If no precipitate: Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

-

Purification: Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Method B: Green Aqueous Protocol (Catalyst-Free/Mild)

Suitable for scale-up to minimize organic solvent waste.

-

Mix Aldehyde (10 mmol) and Malononitrile (11 mmol) in Water:Ethanol (4:1) .

-

Add Ammonium Acetate (10 mol%) or use CTAB (surfactant) if solubility is poor.

-

Stir vigorously at room temperature for 6-12 hours.

-

Filter the precipitated product and wash with water.[6]

Process Visualization & Logic

The following diagram illustrates the operational workflow for Method A, highlighting Critical Process Parameters (CPPs).

Figure 2: Operational workflow for the synthesis, workup, and purification of the target compound.

Quantitative Data & Specifications

| Parameter | Specification / Result |

| Appearance | White to pale yellow crystalline solid |

| Yield (Typical) | 85% - 95% |

| Melting Point | Expected range: 90–120°C (Analog dependent; verify experimentally) |

| IR (KBr) | 2220–2230 cm |

| Solubility | Soluble in DMSO, DMF, Acetone, Hot Ethanol. Insoluble in Water. |

Safety & Troubleshooting (Self-Validating Systems)

Critical Quality Attributes (CQAs)

-

Color: A deep orange or brown color indicates polymerization or degradation (often due to excess base or heat). The product should be pale yellow.

-

Odor: The final product should be odorless. A smell of almonds indicates unreacted aldehyde; an amine smell indicates residual piperidine.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Solvent volume too high; Product too soluble. | Evaporate 50% of solvent or add ice water to force precipitation. |

| Oily Product | Impurities or incomplete dehydration. | Scratch flask with glass rod to induce crystallization; Recrystallize from EtOH/Water. |

| Reaction Stalled | Catalyst deactivation (acidic impurities in aldehyde). | Add additional 2-3 mol% piperidine; Check pH (should be basic, pH ~8-9). |

Safety Hazards[3][7]

-

Malononitrile: Hydrolyzes to release cyanide in vivo. Handle in a fume hood. Do not mix with strong acids.

-

4-Fluoro-3-iodobenzaldehyde: Irritant.[7] The iodine-carbon bond is labile under UV light; protect reaction from direct sunlight.

References

-

BenchChem. (2025).[5][8] Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Retrieved from

-

Sonawane, Y. A., et al. (2005). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Retrieved from

-

Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Revista Virtual de Química. Retrieved from

-

PubChem. (2025).[3][7] 4-Fluoro-3-iodobenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from

-

Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. ijcps.org [ijcps.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Fluoro-3-iodobenzonitrile | C7H3FIN | CID 9992155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of (4-Fluoro-3-iodobenzylidene)malononitrile as a Versatile Michael Acceptor in Modern Synthesis

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the demand for versatile and highly functionalized building blocks is incessant. (4-Fluoro-3-iodobenzylidene)malononitrile emerges as a particularly strategic Michael acceptor, engineered with a unique combination of substituents that offer a triumvirate of synthetic advantages. The electron-withdrawing nature of the malononitrile group strongly activates the exocyclic double bond for conjugate addition. The 4-fluoro substituent further enhances this electrophilicity through its inductive effect, facilitating reactions with a broad range of nucleophiles.[1] Critically, the 3-iodo substituent serves as a valuable synthetic handle for subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions, thus enabling the rapid construction of complex molecular architectures.[2][3]

This guide provides an in-depth exploration of the synthesis and application of this compound as a Michael acceptor. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and its use in Michael additions, and showcase its potential in designing sophisticated, multi-step synthetic strategies.

Synthesis of this compound: A Two-Step Approach

The preparation of this key Michael acceptor is efficiently achieved through a two-step sequence commencing with the synthesis of the precursor aldehyde, 4-fluoro-3-iodobenzaldehyde, followed by a Knoevenagel condensation with malononitrile.

Protocol 1: Synthesis of 4-Fluoro-3-iodobenzaldehyde

The synthesis of 4-fluoro-3-iodobenzaldehyde can be accomplished via the direct iodination of 4-fluorobenzaldehyde.

Reaction Scheme:

A schematic for the synthesis of 4-fluoro-3-iodobenzaldehyde.

Materials:

-

4-Fluorobenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (or another suitable strong acid)[4]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add trifluoromethanesulfonic acid (as catalyst).

-

Add N-Iodosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.[4]

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-fluoro-3-iodobenzaldehyde.

Protocol 2: Knoevenagel Condensation to Yield this compound

The Knoevenagel condensation provides a reliable method for the formation of the carbon-carbon double bond.[1][5]

Reaction Scheme:

Knoevenagel condensation to form the target Michael acceptor.

Materials:

-

4-Fluoro-3-iodobenzaldehyde (from Protocol 1)

-

Malononitrile

-

Ethanol (or another suitable solvent)

-

Piperidine or Triethylamine (as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol.

-

Add a catalytic amount of piperidine or triethylamine (a few drops) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain this compound as a solid.

Application in Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

General Mechanism of Michael Addition

The Michael addition proceeds via the nucleophilic attack at the β-carbon of the α,β-unsaturated system, followed by protonation to yield the final adduct.

General mechanism of the Michael addition reaction.

Protocol 3: General Procedure for Michael Addition with Carbon Nucleophiles (e.g., Diethyl Malonate)

Reaction Scheme:

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (4-Fluoro-3-iodobenzylidene)malononitrile

Introduction: Characterizing a Novel Benzylidene Malononitrile Derivative

(4-Fluoro-3-iodobenzylidene)malononitrile represents a novel chemical entity within the broader class of benzylidene malononitrile derivatives. This class of compounds is of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Many benzylidene malononitrile derivatives exert their effects through mechanisms such as the inhibition of critical signaling pathways or the induction of programmed cell death (apoptosis)[1][2]. Given the structural novelty of this compound, a systematic evaluation of its cytotoxic potential is a crucial first step in understanding its pharmacological profile.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro assessment of the cytotoxicity of this compound. The proposed workflow is designed to not only quantify the cytotoxic effects but also to provide insights into the potential mechanisms of action.

Postulated Mechanism of Action: Targeting STAT3 and Inducing Apoptosis

While specific data on this compound is not yet available, the broader family of benzylidene malononitriles has been shown to target key cellular signaling pathways. A prominent target for similar molecules is the Signal Transducer and Activator of Transcription 3 (STAT3) protein[3][4][5]. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in cancer cell proliferation, survival, and immune evasion[5][6]. Inhibition of STAT3 signaling can lead to the induction of apoptosis, making it an attractive target for cancer therapy[7].

Therefore, it is plausible that this compound may exert cytotoxic effects through the inhibition of the STAT3 pathway, leading to the activation of the intrinsic apoptotic cascade. This hypothesis forms the basis for the selection of the assays detailed in this guide.

Experimental Workflow for Cytotoxicity Assessment

A multi-tiered approach is recommended to build a comprehensive cytotoxicity profile for a novel compound. This workflow begins with a broad screening to determine the effective concentration range, followed by confirmatory assays and deeper mechanistic studies.

Caption: A tiered experimental workflow for the in vitro cytotoxicity assessment of a novel compound.

Phase 1: Primary Viability Screening

The initial step is to determine the concentration range over which this compound affects cell viability. The MTT or XTT assay is a robust and widely used colorimetric method for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells[8][9][10].

Protocol 1: MTT Assay for Cell Viability

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[9][11].

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound.

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

MTT solution (5 mg/mL in sterile PBS).

-

96-well flat-bottom cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity[12].

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with 0.1% DMSO) and blank wells (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using appropriate software (e.g., GraphPad Prism).

Phase 2: Confirmation of Cytotoxicity

While viability assays like MTT are excellent for screening, they can be influenced by changes in cellular metabolism that do not necessarily reflect cell death. Therefore, it is crucial to confirm cytotoxicity with an assay that measures a different cellular parameter, such as membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a standard method for this purpose[14][15].

Protocol 2: LDH Release Assay

Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells[14].

Materials:

-

Cells treated as described in the MTT assay protocol.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[12].

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader[12].

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

Phase 3: Mechanistic Investigation

With the cytotoxic concentrations established, the next phase is to investigate the mechanism of cell death. Based on our hypothesis, we will explore the induction of apoptosis through the activation of caspases.

Protocol 3: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal proportional to the amount of active caspase[16][17].

Materials:

-

White-walled, clear-bottom 96-well plates.

-

Cells and compound as previously described.

-

Commercially available Caspase-Glo® 3/7 Assay kit or similar.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the prepared reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours[12].

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Plausible Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which this compound may induce apoptosis.

Caption: Proposed mechanism of apoptosis induction via STAT3 inhibition.

Summary of Cytotoxicity Assays

| Assay | Principle | Measures | Advantages | Disadvantages |

| MTT/XTT [8][9] | Reduction of tetrazolium salt | Metabolic activity / Viability | High-throughput, cost-effective | Indirect measure of cell death, can be affected by metabolic changes |

| LDH Release [14][15] | Measurement of released LDH | Membrane integrity / Necrosis | Direct measure of cytotoxicity | Less sensitive for early apoptosis |

| Caspase-3/7 Activity [16][17] | Cleavage of a luminogenic substrate | Apoptosis execution | High sensitivity, specific for apoptosis | May not detect non-caspase-dependent cell death |

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's potency and mechanism of action. Positive results from these assays would warrant further investigation, including Western blotting to confirm the inhibition of STAT3 phosphorylation, and more advanced apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry. These foundational studies are essential for the continued development of novel benzylidene malononitrile derivatives as potential therapeutic agents.

References

- STAT3 Inhibition Prevents Adaptive Resistance and Augments NK Cell Cytotoxicity to KRASG12C Inhibitors in Nonsmall Cell Lung Cancer - PMC.

- STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC.

-

cytotoxic effects of Stattic and novel STaT3 inhibitors on... - ResearchGate . Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH . Available at: [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs . Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka . Available at: [Link]

-

STAT3 Inhibitors in Cancer: A Comprehensive Update - Tvardi Therapeutics . Available at: [Link]

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation - SigmaAldrich.cn . Available at: [Link]

-

4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice - PubMed . Available at: [Link]

-

2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound . Available at: [Link]

-

Executioner caspase is proximal to Fasciclin 3 which facilitates non-lethal activation in Drosophila olfactory receptor neurons | eLife . Available at: [Link]

-

Apoptosis-inducing activity of a fluorescent barrel-rosette M+/Cl− channel - RSC Publishing . Available at: [Link]

-

A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity . Available at: [Link]

-